molecular formula C7H14N2O2 B11790743 N-ethylmorpholine-3-carboxamide

N-ethylmorpholine-3-carboxamide

Cat. No.: B11790743
M. Wt: 158.20 g/mol
InChI Key: YXPUXZPDWSEQPD-UHFFFAOYSA-N
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Description

N-ethylmorpholine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring, with a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylmorpholine-3-carboxamide typically involves the reaction of morpholine with ethylamine and a carboxylating agent. One common method is the amidation of morpholine with ethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

N-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-ethylmorpholine-3-amine.

    Substitution: Various N-substituted morpholine-3-carboxamides.

Scientific Research Applications

N-ethylmorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with proteins, modifying their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-methylmorpholine-3-carboxamide
  • N-propylmorpholine-3-carboxamide
  • N-butylmorpholine-3-carboxamide

Uniqueness

N-ethylmorpholine-3-carboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-ethylmorpholine-3-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

YXPUXZPDWSEQPD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1COCCN1

Origin of Product

United States

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